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Compound of Interest

Compound Name: SZUH280

Cat. No.: B12397635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical data available for SZUH280, a

potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Histone

Deacetylase 8 (HDAC8). SZUH280 is a chimeric molecule constructed from the selective

HDAC8 inhibitor PCI-34051 and the cereblon (CRBN) E3 ligase ligand, pomalidomide. This

design facilitates the targeted ubiquitination and subsequent proteasomal degradation of

HDAC8, a validated target in oncology due to its overexpression in a variety of aggressive

cancers.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of

SZUH280, focusing on its degradation potency, selectivity, and anti-proliferative activity in

cancer cell lines.

Table 1: In Vitro Degradation and Potency of SZUH280

Parameter Cell Line Value Reference

DC₅₀ (HDAC8

Degradation)
A549 0.58 µM [1][2]

IC₅₀ (Cell

Proliferation)
A549 9.55 µM [3]
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DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

Table 2: Anti-Proliferative Activity of SZUH280 and Related Compounds

Compound Cell Line IC₅₀ (µM) Reference

SZUH280 (16e) A549 9.55 [3]

Compound 16b A549 7.11 [3]

Compound 16c A549 12.52

PCI-34051 (HDAC8

Inhibitor)
A549 >25

Signaling Pathway and Mechanism of Action
SZUH280 functions as a PROTAC, inducing the degradation of HDAC8 through the ubiquitin-

proteasome system. The process is initiated by the simultaneous binding of SZUH280 to both

HDAC8 and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary complex. This proximity

induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to HDAC8. The

polyubiquitinated HDAC8 is then recognized and degraded by the 26S proteasome.
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Caption: Mechanism of Action of SZUH280 as an HDAC8 PROTAC Degrader.

Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of SZUH280
are provided below.

Cell Proliferation Assay (CCK-8)
Cell Line: A549 human lung adenocarcinoma cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12397635?utm_src=pdf-body-img
https://www.benchchem.com/product/b12397635?utm_src=pdf-body
https://www.benchchem.com/product/b12397635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

A549 cells were seeded into 96-well plates at a density of 5,000 cells per well and cultured

overnight.

The cells were then treated with varying concentrations of SZUH280, related compounds,

or vehicle control.

After 72 hours of incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to

each well.

The plates were incubated for an additional 1-4 hours at 37°C.

The absorbance at 450 nm was measured using a microplate reader to determine cell

viability.

IC₅₀ values were calculated from the dose-response curves.

Western Blotting for HDAC8 Degradation
Cell Line: A549 cells.

Procedure:

A549 cells were treated with specified concentrations of SZUH280 or control for various

time points (e.g., 20 hours).

Following treatment, cells were harvested and lysed in RIPA buffer containing protease

and phosphatase inhibitors.

Protein concentrations of the lysates were determined using a BCA protein assay kit.

Equal amounts of protein were separated by SDS-PAGE and transferred to a

polyvinylidene difluoride (PVDF) membrane.

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20

(TBST) for 1 hour at room temperature.
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The membrane was then incubated overnight at 4°C with a primary antibody specific for

HDAC8. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) was used

as a loading control.

After washing with TBST, the membrane was incubated with a horseradish peroxidase

(HRP)-conjugated secondary antibody for 1 hour at room temperature.

The protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.

Densitometry analysis was performed to quantify the extent of protein degradation.

In Vivo Antitumor Activity in a Xenograft Mouse Model
Animal Model: Nude mice.

Tumor Model: A549 human lung cancer cell xenograft.

Procedure:

A549 cells were subcutaneously injected into the flanks of nude mice.

When tumors reached a palpable size, mice were randomized into treatment and control

groups.

SZUH280 was administered intraperitoneally (i.p.) at a dose of 5 mg/kg every 5 days for 6

weeks.

In combination therapy studies, a 3 Gy dose of irradiation was administered.

Tumor volume and body weight were measured regularly throughout the study.

At the end of the study, tumors were excised, weighed, and processed for further analysis

(e.g., western blotting to confirm in vivo HDAC8 degradation).

Antitumor efficacy was evaluated by comparing tumor growth inhibition between the

treated and control groups.
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Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the in vivo efficacy of

SZUH280.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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